iRucaparib-AP6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

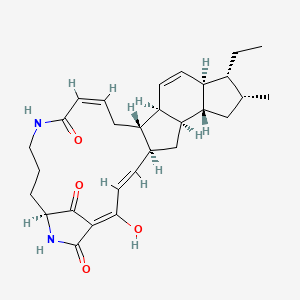

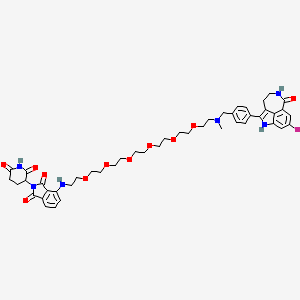

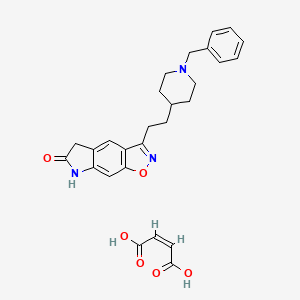

iRucaparib-AP6 is a highly efficient and specific PROTAC (Proteolysis-Targeting Chimera) PARP1 degrader . It is a non-trapping PARP1 degrader that blocks both the catalytic activity and scaffolding effects of PARP1 . It is used for scientific research .

Molecular Structure Analysis

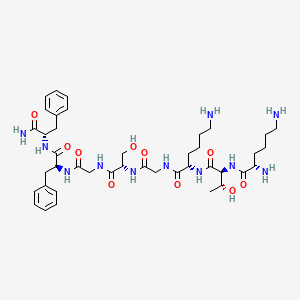

The molecular formula of iRucaparib-AP6 is C46H55FN6O11 . Its molecular weight is 886.96 g/mol . The InChI string and SMILES representation provide more details about its molecular structure .

Physical And Chemical Properties Analysis

iRucaparib-AP6 has a molecular weight of 887.0 g/mol . It has 4 hydrogen bond donors and 14 hydrogen bond acceptors . It also has 26 rotatable bonds .

Applications De Recherche Scientifique

PARP1 Degradation

iRucaparib-AP6 is a highly efficient and specific PARP1 degrader . It is designed as a small molecule PARP degrader that results in highly efficient and specific PARP1 degradation .

Blocking Enzymatic Activity of PARP1

iRucaparib-AP6 blocks the enzymatic activity of PARP1 . It inhibits the catalytic activity of PARP1 in vitro .

Inhibition of PARP1-Mediated Signaling

iRucaparib-AP6 inhibits PARP1-mediated poly-ADP-ribosylation signaling in intact cells . This strategy mimics PARP1 genetic depletion .

Decoupling of PARP1 Inhibition and Trapping

iRucaparib-AP6 enables the pharmacological decoupling of PARP1 inhibition from PARP1 trapping . This is achieved by depleting PARP1 .

Protection of Cells from DNA-Damage-Induced Energy Crisis

iRucaparib-AP6 protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . This is achieved by depleting PARP1 .

Blocking Scaffolding Effects of PARP1

iRucaparib-AP6 is a non-trapping PARP1 degrader that blocks both the catalytic activity and scaffolding effects of PARP1 .

Avoiding Activation of Innate Immune Response

The ability of ‘non-trapping’ PARP1 degraders like iRucaparib-AP6 to avoid the activation of innate immune response could be useful in non-oncological diseases .

Amelioration of Pathological Conditions Caused by PARP1 Hyperactivation

These compounds represent ‘non-trapping’ PARP1 degraders that block both the catalytic activity and scaffolding effects of PARP1, providing an ideal approach for the amelioration of the various pathological conditions caused by PARP1 hyperactivation .

Mécanisme D'action

Target of Action

iRucaparib-AP6 is a highly efficient and specific PROTAC PARP1 degrader . The primary target of iRucaparib-AP6 is PARP1 , an enzyme that plays an essential role in DNA repair .

Mode of Action

iRucaparib-AP6, a non-trapping PARP1 degrader, blocks both the catalytic activity and scaffolding effects of PARP1 . By targeting the genetically-mutated cancer cells that lack a DNA repair mechanism, iRucaparib-AP6 causes cancer cell death and reduces tumor growth .

Biochemical Pathways

The action of iRucaparib-AP6 affects the poly-ADP-ribosylation signaling in cells . This signaling pathway is crucial for the repair of DNA strand breaks. The disruption of this pathway compromises genetic stability and is a known mechanism of cancer initiation, development, and progression .

Pharmacokinetics

It’s known that irucaparib-ap6 induces robust parp1 degradation at concentrations as low as 50 nm .

Result of Action

The result of iRucaparib-AP6 action is the degradation of PARP1 , which leads to the blocking of both the catalytic activity and scaffolding effects of PARP1 . This leads to the death of cancer cells and reduction in tumor growth .

Action Environment

It’s known that the presence of the parp1 protein with uncompromised dna-binding activities is required for irucaparib-ap6-induced innate immune response .

Safety and Hazards

Orientations Futures

iRucaparib-AP6 represents a new approach for the amelioration of various pathological conditions caused by PARP1 hyperactivation . By depleting PARP1, iRucaparib-AP6 protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . This suggests potential applications in non-oncological diseases .

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDCINUVWULST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55FN6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

iRucaparib-AP6 | |

Q & A

Q1: What is the main advantage of using iRucaparib-AP6 in PARP1 research?

A1: iRucaparib-AP6 allows researchers to specifically degrade PARP1, effectively decoupling the effects of PARP1 trapping from its inhibition []. This is important because traditional PARP inhibitors can have both effects, making it difficult to isolate the specific consequences of each mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)